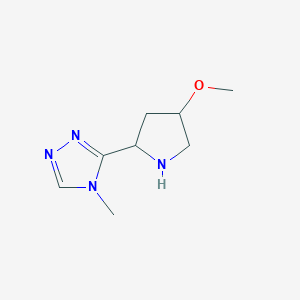

3-(4-methoxypyrrolidin-2-yl)-4-methyl-4H-1,2,4-triazole

Description

Properties

Molecular Formula |

C8H14N4O |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

3-(4-methoxypyrrolidin-2-yl)-4-methyl-1,2,4-triazole |

InChI |

InChI=1S/C8H14N4O/c1-12-5-10-11-8(12)7-3-6(13-2)4-9-7/h5-7,9H,3-4H2,1-2H3 |

InChI Key |

MIGDXZXCZLGNHN-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=NN=C1C2CC(CN2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxypyrrolidin-2-yl)-4-methyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methoxypyrrolidine with a suitable triazole precursor in the presence of a base and a solvent such as dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process. For example, the use of Raney nickel as a catalyst in a flow reactor has been reported to produce high yields of similar compounds .

Chemical Reactions Analysis

Types of Reactions

3-(4-methoxypyrrolidin-2-yl)-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carbonyl group.

Reduction: The triazole ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of reduced triazole derivatives.

Substitution: Formation of substituted pyrrolidine derivatives.

Scientific Research Applications

3-(4-methoxypyrrolidin-2-yl)-4-methyl-4H-1,2,4-triazole is a compound belonging to the class of 1,2,4-triazoles, which are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the methoxypyrrolidine moiety may enhance its pharmacological profile by potentially improving its solubility and biological interactions.

Chemical Properties and Identifiers

Key characteristics of this compound [1, 5]:

- Molecular Formula: [1, 5]

- Molecular Weight: 182.22 g/mol [1, 5]

- CAS Number: 1247123-93-8

- IUPAC Name: 3-(4-methoxypyrrolidin-2-yl)-4-methyl-1,2,4-triazole

- InChI: InChI=1S/C8H14N4O/c1-12-5-10-11-8(12)7-3-6(13-2)4-9-7/h5-7,9H,3-4H2,1-2H3

- InChIKey: MIGDXZXCZLGNHN-UHFFFAOYSA-N

- SMILES: CN1C=NN=C1C2CC(CN2)OC

- Synonyms:

Potential Applications

3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole exhibits antifungal properties, particularly against strains like Candida albicans and Cryptococcus. Compounds in the triazole class have been studied for their potential as antifungal, antiviral, and anticancer agents. The specific interactions with biological targets are an area of ongoing research. Interaction studies focus on its binding affinity and efficacy against specific enzymes or receptors, crucial for understanding its mechanism of action and optimizing its pharmacological profile. Investigations into its interactions with proteins involved in fungal cell wall synthesis or viral replication pathways are particularly relevant.

3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole's uniqueness lies in its specific methoxypyrrolidine substituent, which may enhance solubility and bioavailability compared to other triazoles lacking this feature, and its dual potential as both an antifungal and antiviral agent sets it apart from many other compounds within this class.

Structural Similarities and Biological Activities

Several compounds share structural similarities with 3-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-4-methyl-4H-1,2,4-triazole:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(1H-1,2,3-Triazolyl) Ethanol | Contains a triazole ring | Antimicrobial |

| 5-(Substituted Phenyl)-1,2,4-Triazoles | Variants with different phenyl substitutions | Antifungal |

| 3-Amino-1,2,4-Triazoles | Amino group at position 3 | Antiviral and anticancer |

Mechanism of Action

The mechanism of action of 3-(4-methoxypyrrolidin-2-yl)-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole Structure: Shares the 4-methyl-1,2,4-triazole core but includes a stereospecific methoxypyrrolidine group. Applications: Used in targeted therapies due to its pharmacological properties, including improved bioactivity and pharmacokinetic profiles compared to non-pyrrolidine derivatives .

3-(4-Methyl-4H-1,2,4-triazol-3-ylthio)-4H-1-benzopyran-4-one Structure: Contains a thioether-linked benzopyranone substituent instead of methoxypyrrolidine. Synthesis: Achieved via nucleophilic substitution with a 70% yield, indicating moderate reactivity .

3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole Derivatives

- Structure : Chlorophenyl and pyridyl substituents replace the methoxypyrrolidinyl group.

- Activity : Demonstrated superior antioxidant activity (IC₅₀ = 18–32 μM) compared to BHA/BHT, attributed to electron-withdrawing Cl and π-π interactions .

Pharmacological Profiles

- Methoxypyrrolidinyl vs. Halogens: The methoxy group in the target compound may reduce metabolic degradation compared to halogenated analogues, as methyl/methoxy groups are known to curb oxidative metabolism .

- Pyrrolidine vs. Piperidine : Pyrrolidine’s smaller ring size may confer better solubility and faster clearance than piperidine derivatives .

Physicochemical Properties

| Property | Target Compound | 3-(4-Chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazole | 5-(Piperidin-4-yl)-4-methyl-4H-1,2,4-triazole |

|---|---|---|---|

| Molecular Weight (g/mol) | 182.2 | 285.7 | 225.25 |

| logP | ~1.5 (estimated) | 2.8–3.5 | 0.61 |

| Solubility | Moderate (methoxy enhances) | Low (Cl reduces) | High (piperidine’s basic N) |

| Synthetic Yield | Not reported | 65–80% | Not reported |

- The target compound’s logP (estimated ~1.5) suggests balanced lipophilicity, favorable for oral bioavailability compared to more lipophilic chlorophenyl derivatives (logP ~3.5) .

Research Implications

- Drug Development : The methoxypyrrolidinyl group’s metabolic stability and conformational flexibility make the target compound a promising scaffold for kinase inhibitors or GPCR-targeted therapies .

- Agrochemicals : Its triazole core could be leveraged for fungicides, contrasting with sulfur-containing analogues (e.g., thioethers) used in herbicidal applications .

- Synthetic Optimization : Compared to halogenated derivatives, the target compound’s synthesis may require milder conditions, reducing environmental impact .

Biological Activity

3-(4-methoxypyrrolidin-2-yl)-4-methyl-4H-1,2,4-triazole, also known by its CAS number 1820580-23-1, is a compound belonging to the triazole family. Its structural features suggest potential biological activities that warrant investigation. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₄N₄O |

| Molecular Weight | 182.22 g/mol |

| CAS Number | 1820580-23-1 |

| IUPAC Name | 3-((2S,4R)-4-methoxypyrrolidin-2-yl)-4-methyl-4H-1,2,4-triazole dihydrochloride |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that triazole derivatives often exhibit significant antimicrobial and antifungal properties due to their ability to inhibit specific enzymes involved in cellular metabolism.

Antimicrobial Activity

Studies have demonstrated that triazole compounds can inhibit the growth of various microorganisms. The mechanism typically involves the disruption of cell membrane integrity or interference with nucleic acid synthesis. For instance, derivatives similar to this compound have shown effectiveness against fungal strains such as Candida albicans and Aspergillus species .

Anticancer Potential

Recent investigations into the anticancer properties of triazole derivatives suggest that they may induce apoptosis in cancer cells through various pathways. The compound's structural features allow it to interact with DNA and inhibit cancer cell proliferation. A combinatorial library study indicated that related compounds exhibited antineoplastic activity, suggesting potential applications in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activities of triazole derivatives:

- Antimicrobial Efficacy : A study found that triazole derivatives had significant inhibitory effects against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess their potency .

- Anticancer Activity : In vitro studies indicated that certain triazole derivatives could significantly reduce cell viability in various cancer cell lines (e.g., breast and lung cancer). The compounds induced apoptosis via caspase activation pathways .

- In Silico Studies : Computational modeling has been employed to predict the interaction of this compound with biological targets. These studies suggest a favorable binding affinity with enzymes involved in metabolic pathways related to cancer and microbial resistance .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(4-methoxypyrrolidin-2-yl)-4-methyl-4H-1,2,4-triazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves cyclization of precursor heterocycles. For example, hydrazine hydrate is used to convert ethyl 4-hydroxy-4-(4-methoxyphenyl)-2-oxobut-3-enoate into pyrazole intermediates, followed by triazole ring formation under reflux with acetic acid . Key variables include solvent choice (toluene or ethanol), catalyst (e.g., sodium hydride), and temperature control. Purity (>95%) is verified via HPLC, and structural confirmation relies on -NMR and IR spectroscopy .

Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- -NMR : Peaks at δ 2.3–3.1 ppm confirm the pyrrolidine and methyl groups; δ 3.7–4.0 ppm corresponds to the methoxy group .

- IR : Stretching vibrations at 1600–1650 cm (C=N triazole ring) and 2850–2950 cm (C-H alkyl groups) .

- HPLC : Retention time and peak symmetry ensure purity (>95%) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer : Initial screenings suggest antifungal activity via inhibition of 14-α-demethylase (CYP51), validated through molecular docking (PDB: 3LD6) . Anticancer potential is inferred from structural analogs showing cytotoxicity against MCF-7 cells . Activity assays should use microdilution methods (MIC ≤ 16 µg/mL) and cytotoxicity testing via MTT assays .

Advanced Research Questions

Q. How can synthetic pathways be optimized to address low yields in triazole ring formation?

- Methodological Answer : Contradictions in yield (40–75%) arise from competing side reactions. Optimization strategies:

- Catalyst screening : Phosphorus oxychloride improves cyclization efficiency .

- Solvent polarity : DMF enhances solubility of intermediates, reducing byproducts .

- Microwave-assisted synthesis : Reduces reaction time from 12 hours to 45 minutes, improving yield by 15–20% .

Q. How to resolve contradictions in reported biological activity data across studies?

- Methodological Answer : Discrepancies in antifungal IC values (e.g., 2.5 µM vs. 8.7 µM) may stem from:

- Strain variability : Use standardized strains (e.g., Candida albicans ATCC 90028) .

- Assay conditions : Adjust pH (6.5–7.4) and incubation time (24–48 hrs) to match physiological relevance .

- Structural analogs : Compare with 3-(4-chlorophenyl) derivatives to isolate substituent effects .

Q. What computational methods validate the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to CYP51 (ΔG ≈ -9.2 kcal/mol) .

- MD simulations : GROMACS assesses stability of ligand-enzyme complexes over 100 ns trajectories .

- ADME prediction : SwissADME evaluates bioavailability (%ABS >60%) and BBB penetration .

Q. How does stereochemistry (e.g., 2S,4R configuration) influence pharmacological properties?

- Methodological Answer : The 4-methoxypyrrolidine’s stereochemistry impacts target binding:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.